N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide
Description
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide is a complex organic compound that features a pyridine ring, a pyrazole ring, and an oxolane ring
Properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(13-3-8-21-11-13)17-6-7-19-10-14(9-18-19)12-1-4-16-5-2-12/h1-2,4-5,9-10,13H,3,6-8,11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJWWZJUIGOIOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of pyridine-4-carboxylic acid with hydrazine to form the pyrazole ring. This intermediate is then reacted with ethyl oxolane-3-carboxylate under specific conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the oxolane ring.
N-(pyridin-2-yl)amides: Contains a pyridine ring but different functional groups.
3-bromoimidazo[1,2-a]pyridines: Contains a pyridine ring but different heterocyclic components.
Uniqueness
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide is unique due to the presence of the oxolane ring, which imparts distinct chemical properties and potential biological activities compared to similar compounds .
Biological Activity
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034507-01-0 |
| Molecular Formula | CHNO |
| Molecular Weight | 300.36 g/mol |
Structural Characteristics
The compound features a pyridine ring, a pyrazole moiety, and an oxolane carboxamide structure, which contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of the pyrazole and pyridine scaffolds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell lines such as A-431 and HT29. The structure-activity relationship (SAR) studies suggest that the presence of electronegative groups enhances antiproliferative activity.
Case Study: Cytotoxicity Assays
In a study evaluating various pyrazole derivatives, it was found that certain substitutions on the pyridine ring led to an IC value lower than that of standard chemotherapeutics like doxorubicin. Specifically, compounds with halogen substitutions demonstrated improved cytotoxicity against various cancer cell lines .
Anticonvulsant Activity
The compound's potential as an anticonvulsant has also been explored. Similar pyrazole derivatives have shown efficacy in animal models for seizures, with some compounds achieving complete protection against induced seizures in rodent models .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For instance, it has been suggested that these compounds can modulate receptor activity through allosteric mechanisms, enhancing the efficacy of endogenous ligands such as acetylcholine .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Pyridine and Pyrazole Substituents : The introduction of various substituents on the pyridine and pyrazole rings significantly alters the potency and selectivity towards specific biological targets.
- Electronegative Groups : The presence of electronegative groups (e.g., Cl, F) on the aromatic rings has been associated with increased anticancer activity.
- Hydrophobic Interactions : The hydrophobic nature of certain substituents enhances binding affinity to target proteins, as evidenced by molecular dynamics simulations .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide, and how are they addressed?
- Methodology : The synthesis of pyrazole-containing compounds often involves coupling reactions (e.g., Suzuki-Miyaura for pyridinyl groups) and functional group compatibility. For example, copper(I)-catalyzed reactions (e.g., using CuBr) and cesium carbonate as a base are effective for forming pyrazole-ethyl linkages, as seen in analogous syntheses . Solvent selection (e.g., DMSO for solubility) and purification via flash chromatography (e.g., ethyl acetate/hexane gradients) are critical for isolating the target compound .
- Key Challenges : Avoiding side reactions at the oxolane carboxamide moiety and ensuring regioselectivity in pyrazole functionalization.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm proton environments (e.g., pyridinyl H-atoms at δ 8.8–9.0 ppm, oxolane protons at δ 3.5–4.0 ppm) .
- HPLC : Ensure purity (>95%) using reverse-phase columns and UV detection .
- HRMS : Verify molecular weight (e.g., [M+H]+ peaks) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes on pyrazole or oxolane) impact biological activity?
- SAR Strategy :
- Pyrazole Modifications : Replace pyridin-4-yl with electron-withdrawing groups (e.g., Cl, Br) to enhance binding affinity to kinase targets, as seen in related quinazoline derivatives .
- Oxolane Optimization : Introduce methyl or halogen substituents to improve metabolic stability .
Q. What computational approaches are suitable for predicting target engagement?
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., AKT2 or EGFR). Prioritize residues critical for hydrogen bonding (e.g., pyridinyl N with Lys/Met) .
- MD Simulations : Assess binding stability over 100 ns trajectories to identify conformational shifts in the oxolane-carboxamide region .
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved?
- Troubleshooting Steps :
- Assay Conditions : Validate cell permeability (e.g., logP adjustments) or serum protein binding effects .
- Metabolite Profiling : Use LC-MS to identify oxidative metabolites of the oxolane ring that may reduce in vivo activity .
- Case Example : Compound 26 in showed high purity but low yield due to solubility issues, highlighting the need for formulation optimization .
Q. What strategies are effective for identifying off-target effects in kinase inhibition studies?
- Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler to assess selectivity across 400+ kinases. Focus on homologous kinases (e.g., AKT1 vs. AKT2) .
- Crystallography : Co-crystallize the compound with unintended targets (e.g., PI3Kγ) to identify structural motifs driving off-target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
